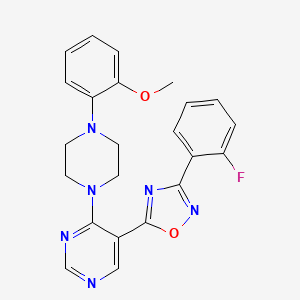
3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C21H22FN5O. Its structure features a fluorophenyl group and a piperazine moiety, which are known to enhance biological activity through interactions with various biological targets.
Key Features:
- Fluorinated Phenyl Group : Enhances lipophilicity and metabolic stability.
- Piperazine Ring : Often associated with neuroactive properties.
- Oxadiazole Core : Known for antitumor and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines, revealing significant cytotoxicity with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxicity Data
The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Studies indicated that treatment with the compound led to increased expression of p53 and subsequent cleavage of caspase-3 in MCF7 cells, suggesting a mechanism similar to that of established anticancer agents .
Neuroprotective Effects
In addition to its anticancer properties, the compound has demonstrated neuroprotective effects in models of cerebral ischemia. Preclinical studies showed that it significantly prolonged survival times in mice subjected to induced ischemic conditions, supporting its potential as a neuroprotective agent .
Table 2: Neuroprotective Activity
Pharmacological Studies
Pharmacological evaluations have indicated that the compound interacts with multiple targets, including serotonin receptors and various kinases involved in cancer progression. Molecular docking studies revealed strong binding affinities to these targets, suggesting a multi-faceted approach to its biological activity .
Binding Affinity Data
A study reported binding affinities for serotonin receptors (5-HT2A and 5-HT3) with Ki values in the nanomolar range, indicating potent receptor interaction that may contribute to both its neuroactive and anticancer properties .
特性
IUPAC Name |
3-(2-fluorophenyl)-5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c1-31-20-9-5-4-8-19(20)29-10-12-30(13-11-29)22-17(14-25-15-26-22)23-27-21(28-32-23)16-6-2-3-7-18(16)24/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIAXQOHUDOTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














